n-Hydroxymethanesulfonamide
Overview
Description
n-Hydroxymethanesulfonamide is an organic compound with the molecular formula CH₅NO₃S It is a sulfonamide derivative characterized by the presence of a hydroxyl group attached to the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hydroxymethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydroxylamine. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a low temperature to prevent decomposition and using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: n-Hydroxymethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces sulfonic acids.
Reduction: Yields primary amines.
Substitution: Results in various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
n-Hydroxymethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of n-hydroxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Methanesulfonamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxybenzenesulfonamide: Contains a benzene ring, which alters its chemical properties and applications.
Sulfanilamide: A well-known sulfonamide antibiotic with a different structure and biological activity
Uniqueness: n-Hydroxymethanesulfonamide is unique due to its hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This feature makes it a versatile compound in synthetic chemistry and a valuable intermediate in the production of various biologically active molecules .
Properties
IUPAC Name |
N-hydroxymethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO3S/c1-6(4,5)2-3/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVNSKYIUPAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4112-03-2 | |
Record name | Methylsulphamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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